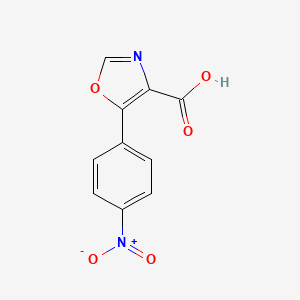
5-(4-Nitrophenyl)oxazol-4-carbonsäure
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(4-Nitrophenyl)oxazole-4-carboxylic acid is a compound that can be associated with a variety of chemical reactions and possesses interesting properties that make it a valuable precursor in the synthesis of biologically active compounds. Although the provided papers do not directly discuss this compound, they do provide insights into related chemical structures and reactions that can be extrapolated to understand the properties and reactivity of 5-(4-Nitrophenyl)oxazole-4-carboxylic acid.
Synthesis Analysis
The synthesis of related oxazole derivatives has been explored in the context of organocatalytic asymmetric Michael addition reactions. For instance, 5H-oxazol-4-ones have been used in Michael addition to nitroolefins, yielding precursors for chiral α-alkyl-α-hydroxy carboxylic acid derivatives . This suggests that similar strategies could potentially be applied to synthesize 5-(4-Nitrophenyl)oxazole-4-carboxylic acid or its derivatives.
Molecular Structure Analysis
The molecular structure of oxazole derivatives can be complex and is influenced by the nature of the substituents on the oxazole ring. For example, the reaction of 5-methoxy-4-(p-nitrophenyl)oxazoles with tetracyanoethylene leads to the formation of cycloadducts, and the structure of these products has been elucidated using X-ray crystallography . This indicates that the molecular structure of 5-(4-Nitrophenyl)oxazole-4-carboxylic acid could also be determined using similar crystallographic techniques.
Chemical Reactions Analysis
Oxazole compounds participate in a variety of chemical reactions. The abnormal Diels–Alder reaction of 5-alkoxyoxazoles with tetracyanoethylene is one such example, resulting in the formation of cycloadducts through oxazole ring opening . This demonstrates the reactivity of the oxazole ring and suggests that 5-(4-Nitrophenyl)oxazole-4-carboxylic acid could also undergo similar cycloaddition reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of oxazole derivatives can be influenced by their functional groups. For instance, complexes based on 5-((4-carboxybenzyl)oxy)isophthalic acid exhibit photoelectric properties and potential for nitrobenzene sensing . This implies that 5-(4-Nitrophenyl)oxazole-4-carboxylic acid may also possess unique physical and chemical properties that could be exploited in various applications, such as sensing or as semiconductors.
Wissenschaftliche Forschungsanwendungen
Proteomik-Forschung
„5-(4-Nitrophenyl)oxazol-4-carbonsäure“ wird in der Proteomik-Forschung verwendet . Proteomik ist die groß angelegte Untersuchung von Proteinen, insbesondere ihrer Strukturen und Funktionen. Diese Verbindung könnte bei der Analyse der Proteinstruktur, -interaktionen und -funktionen verwendet werden.
Antibakterielle Aktivitäten
Eine Studie ergab, dass Oxazolcarbonsäurederivate, zu denen auch „this compound“ gehört, eine schwache bis moderate antimikrobielle Aktivität zeigten . Diese Verbindungen wurden gegen eine Reihe von Bakterien und Pilzen getestet, was auf einen möglichen Einsatz bei der Entwicklung neuer antimikrobieller Wirkstoffe hindeutet.
Anti-Biofilm-Aktivitäten
Die gleiche Studie berichtete auch, dass diese Verbindungen die Biofilmbildung von Staphylococcus aureus störten . Biofilme sind Gemeinschaften von Mikroorganismen, die aneinander und an Oberflächen haften. Sie sind an einer Vielzahl von mikrobiellen Infektionen beteiligt. Daher könnten diese Verbindungen bei der Entwicklung von Anti-Biofilm-Wirkstoffen eingesetzt werden.
Zytotoxische Aktivitäten
Die Mischung aus bestimmten Oxazolcarbonsäurederivaten zeigte eine schwache zytotoxische Aktivität gegen getestete Krebszelllinien . Zytotoxische Verbindungen werden häufig in der Krebstherapie eingesetzt, da sie Krebszellen abtöten können. Dies deutet auf eine mögliche Anwendung von „this compound“ in der Krebsforschung hin.
Hemmung der mitochondrialen Funktion
Es gibt Hinweise darauf, dass Oxazolcarbonsäuren die mitochondriale Funktion hemmen können . Dies könnte eine Bedeutung für den Pathomechanismus bestimmter Krankheiten wie akute Pankreatitis haben.
Safety and Hazards
In case of contact with eyes, it is recommended to flush the eyes by separating the eyelids with fingers. If irritation persists, seek medical attention . In case of inhalation, one should move to fresh air. In severe cases or if symptoms persist, seek medical attention . In case of ingestion, wash out the mouth with copious amounts of water for at least 15 minutes and seek medical attention .
Eigenschaften
IUPAC Name |
5-(4-nitrophenyl)-1,3-oxazole-4-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6N2O5/c13-10(14)8-9(17-5-11-8)6-1-3-7(4-2-6)12(15)16/h1-5H,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUWYNVGKYCYJJF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C(N=CO2)C(=O)O)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6N2O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90598865 |
Source


|
| Record name | 5-(4-Nitrophenyl)-1,3-oxazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90598865 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
914220-30-7 |
Source


|
| Record name | 5-(4-Nitrophenyl)-1,3-oxazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90598865 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Acetyl-5-fluoro-3-methylbenzo[b]thiophene](/img/structure/B1320046.png)




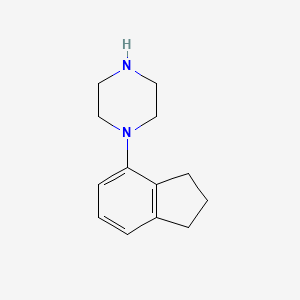
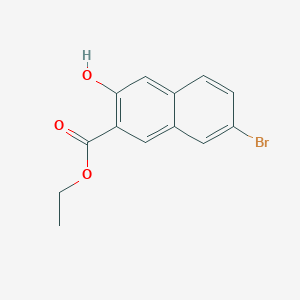
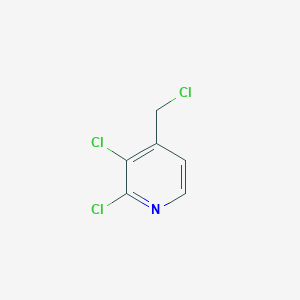

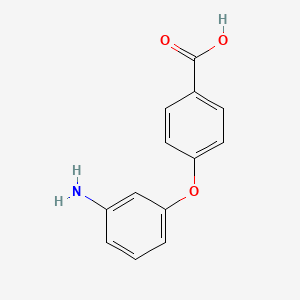

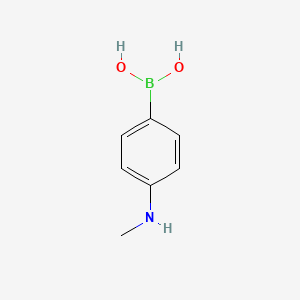
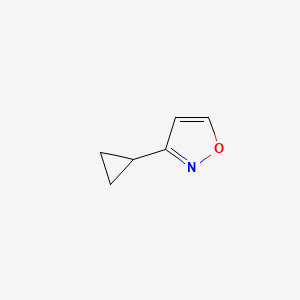
![2-[2-(4-Pyridinyl)-1,3-thiazol-4-YL]ethanamine](/img/structure/B1320079.png)